4-(3-Cyano-2-fluorophenyl)-2-nitrobenzoic acid
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Overview
Description
4-(3-Cyano-2-fluorophenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-2-fluorophenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(3-Cyano-2-fluorophenyl)benzoic acid, which can be achieved by treating the compound with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-2-fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions. For example, the cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Hydroxide ions for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate, although used less frequently.
Major Products Formed
Reduction: 4-(3-Cyano-2-fluorophenyl)-2-aminobenzoic acid.
Substitution: 4-(3-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid.
Scientific Research Applications
4-(3-Cyano-2-fluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group can facilitate interactions with electron-rich sites on biological targets, while the cyano and fluorine groups can influence the compound’s overall polarity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyano-2-fluorophenyl)benzoic acid: Lacks the nitro group, which may result in different reactivity and applications.
3-Cyano-4-fluorobenzoic acid:
Uniqueness
4-(3-Cyano-2-fluorophenyl)-2-nitrobenzoic acid is unique due to the combination of the cyano, fluorine, and nitro groups on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(3-cyano-2-fluorophenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-13-9(7-16)2-1-3-10(13)8-4-5-11(14(18)19)12(6-8)17(20)21/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYLTABOATOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689851 |
Source
|
Record name | 3'-Cyano-2'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-15-4 |
Source
|
Record name | 3'-Cyano-2'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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